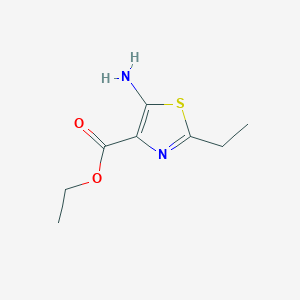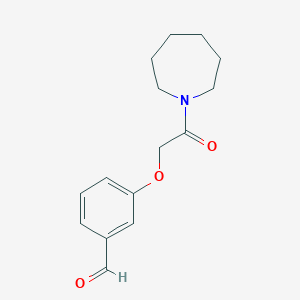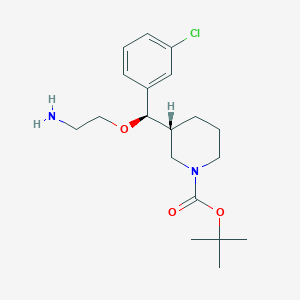
(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate
Vue d'ensemble
Description
(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidines, characterized by its intricate structure, which includes a chlorophenyl group and a tert-butyl ester. This compound is often of interest in medicinal chemistry due to its potential biological activity and relevance in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multiple synthetic steps starting from readily available raw materials
Industrial Production Methods: On an industrial scale, the production of (R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate involves large-scale reactors and specific reaction conditions to ensure high yield and purity. These conditions often include controlled temperatures, pressures, and the use of catalytic agents to drive the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of various oxides depending on the reagents and conditions used.
Reduction: : Reduction reactions can convert this compound into different reduced forms, often involving hydrogenation or metal hydride reagents.
Substitution: : It can undergo substitution reactions, particularly nucleophilic substitutions, where the aminoethoxy group can be modified.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminium hydride are typically used.
Substitution: : Reagents like alkyl halides or acyl chlorides are common, often under basic or acidic conditions.
Major Products Formed: The products of these reactions are dependent on the specific conditions and reagents used but generally include various functionalized derivatives of the original compound.
Applications De Recherche Scientifique
(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate finds extensive applications in scientific research:
Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential role in biological systems, particularly in receptor binding studies.
Medicine: : Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: : Applied in the synthesis of fine chemicals and specialized materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets. The chlorophenyl and piperidine moieties are crucial for its activity, interacting with receptor sites or enzymes, leading to downstream biological effects. The precise pathways can vary based on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Compared to other similar piperidine derivatives, (R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate is unique due to its specific functional groups which confer distinctive reactivity and biological activity. Similar compounds include:
N-alkylated piperidines
Chlorophenyl derivatives
Tert-butyl esters
These compounds often share some chemical reactivity but differ in their specific applications and biological effects.
Propriétés
IUPAC Name |
tert-butyl (3R)-3-[(R)-2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O3/c1-19(2,3)25-18(23)22-10-5-7-15(13-22)17(24-11-9-21)14-6-4-8-16(20)12-14/h4,6,8,12,15,17H,5,7,9-11,13,21H2,1-3H3/t15-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAXPLZASWQHMO-WBVHZDCISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)[C@H](C2=CC(=CC=C2)Cl)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101120068 | |
| Record name | 1,1-Dimethylethyl (3R)-3-[(R)-(2-aminoethoxy)(3-chlorophenyl)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942142-78-1 | |
| Record name | 1,1-Dimethylethyl (3R)-3-[(R)-(2-aminoethoxy)(3-chlorophenyl)methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942142-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3R)-3-[(R)-(2-aminoethoxy)(3-chlorophenyl)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


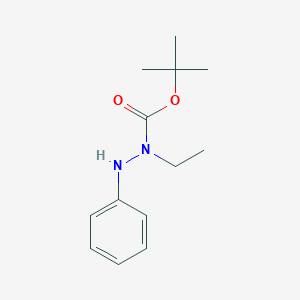
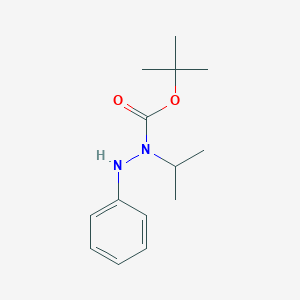
![2-Methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3332974.png)
![3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B3332979.png)
![Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3332985.png)
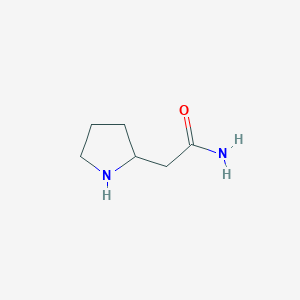
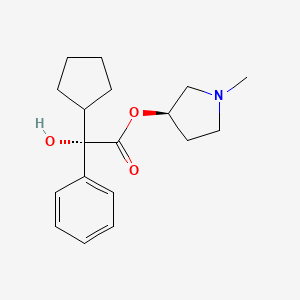
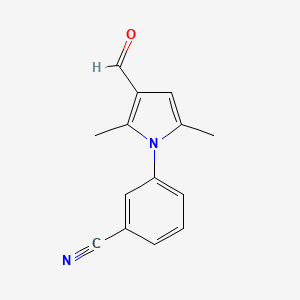



![[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]methanesulfonic acid](/img/structure/B3333038.png)
